![molecular formula C28H24FN3O3 B11411850 (9-(4-(4-Fluorophenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone](/img/structure/B11411850.png)
(9-(4-(4-Fluorophenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound with a molecular formula of C28H25FN3O3 This compound is characterized by its unique structure, which includes a benzoyl group, a dioxinoquinoline moiety, and a fluorophenyl piperazine unit
Preparation Methods
The synthesis of 1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Dioxinoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxinoquinoline structure.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Piperazine Unit: The final step involves the nucleophilic substitution reaction between the dioxinoquinoline intermediate and 4-fluorophenylpiperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context being studied.
Comparison with Similar Compounds
1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:
1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-PHENYLPIPERAZINE: This compound lacks the fluorine atom on the phenyl ring, which may result in different chemical and biological properties.
1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE: The presence of methyl groups on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of 1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24FN3O3 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[9-[4-(4-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone |
InChI |
InChI=1S/C28H24FN3O3/c29-20-6-8-21(9-7-20)31-10-12-32(13-11-31)27-22-16-25-26(35-15-14-34-25)17-24(22)30-18-23(27)28(33)19-4-2-1-3-5-19/h1-9,16-18H,10-15H2 |
InChI Key |
UEXGAMMPWAIPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11411768.png)
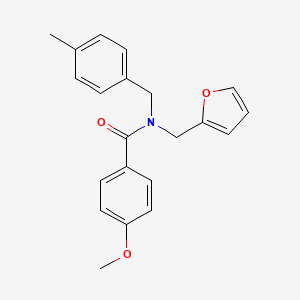
![5-chloro-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411778.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidine-4-carboxamide](/img/structure/B11411786.png)
![methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11411797.png)
![benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B11411808.png)
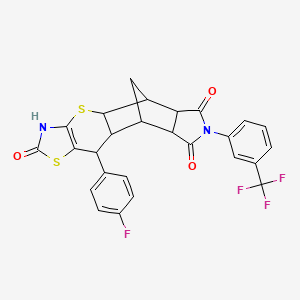
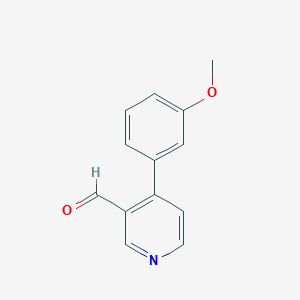
![1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11411830.png)
![Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate](/img/structure/B11411831.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11411845.png)
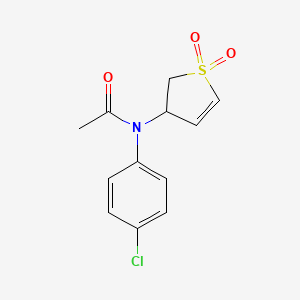
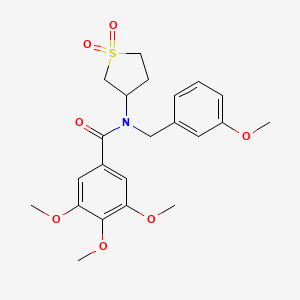
![N-(3-isopropoxypropyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11411864.png)
